molecular formula C17H17NO5 B3932483 {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid

{4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid

Cat. No. B3932483
M. Wt: 315.32 g/mol
InChI Key: VLSIQIOHIRWTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid, commonly known as fenoxaprop-p-ethyl, is a selective herbicide used to control annual and perennial grass weeds in cereal crops, such as wheat, barley, and rice. Fenoxaprop-p-ethyl belongs to the aryloxyphenoxypropionate class of herbicides, which inhibit the activity of acetyl-CoA carboxylase (ACCase) enzyme in the fatty acid biosynthesis pathway of plants.

Mechanism of Action

Fenoxaprop-p-ethyl inhibits the activity of {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid enzyme, which is responsible for the synthesis of fatty acids in plants. The herbicide binds to the herbicide-binding site of {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid enzyme and prevents the formation of malonyl-CoA, a key intermediate in the fatty acid biosynthesis pathway. This leads to the depletion of fatty acids in the plant, causing membrane damage and ultimately leading to the death of the plant.
Biochemical and Physiological Effects
Fenoxaprop-p-ethyl has been shown to cause various biochemical and physiological effects in plants. The inhibition of {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid enzyme leads to the accumulation of free fatty acids in the plant, which disrupts the membrane structure and function. The herbicide also affects the photosynthesis process by reducing the chlorophyll content and inhibiting the electron transport chain. Fenoxaprop-p-ethyl has been reported to induce oxidative stress in plants by increasing the production of reactive oxygen species and reducing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

Fenoxaprop-p-ethyl has several advantages for lab experiments, such as its selective herbicidal activity and easy availability. The herbicide can be used to study the effects of {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid inhibition on fatty acid metabolism and membrane structure in plants. However, fenoxaprop-p-ethyl has some limitations, such as its potential toxicity to humans and animals and its environmental impact. Therefore, proper safety measures should be taken when handling fenoxaprop-p-ethyl in lab experiments.

Future Directions

For research on fenoxaprop-p-ethyl include:
1. Developing new formulations of fenoxaprop-p-ethyl with improved efficacy and safety.
2. Studying the impact of fenoxaprop-p-ethyl on non-target organisms, such as beneficial insects and soil microorganisms.
3. Investigating the mechanisms of resistance to fenoxaprop-p-ethyl in grass weeds and developing strategies to overcome resistance.
4. Exploring the potential use of fenoxaprop-p-ethyl in other crops and plant species.
Conclusion
Fenoxaprop-p-ethyl is a selective herbicide used to control grass weeds in cereal crops. Its mechanism of action involves the inhibition of {4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid enzyme in the fatty acid biosynthesis pathway of plants. Fenoxaprop-p-ethyl has several advantages for lab experiments, such as its selective herbicidal activity and easy availability. However, it also has limitations, such as its potential toxicity to humans and animals and its environmental impact. Further research is needed to optimize its use and reduce its impact on the environment.

Scientific Research Applications

Fenoxaprop-p-ethyl is widely used in agricultural practices to control grass weeds in cereal crops. Its selective herbicidal activity has been extensively studied in various plant species, including wheat, barley, rice, and maize. Fenoxaprop-p-ethyl has been shown to effectively control grass weeds, such as wild oats, barnyard grass, and green foxtail, with minimal impact on non-target plants. The use of fenoxaprop-p-ethyl in crop protection has contributed to the improvement of crop yield and quality.

properties

IUPAC Name

2-[4-(2-phenoxypropanoylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-12(23-15-5-3-2-4-6-15)17(21)18-13-7-9-14(10-8-13)22-11-16(19)20/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSIQIOHIRWTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OCC(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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